molecular formula C25H21N3O3 B11548920 N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]quinoline-2-carbohydrazide

N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]quinoline-2-carbohydrazide

Cat. No.: B11548920
M. Wt: 411.5 g/mol
InChI Key: HMDCVHROBGVFHY-WGOQTCKBSA-N
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Description

N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, a methoxyphenyl group, and a carbohydrazide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE typically involves the condensation of quinoline-2-carbohydrazide with an aldehyde or ketone containing the methoxyphenyl group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
  • N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE is unique due to its quinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-30-21-10-6-7-18(15-21)17-31-24-12-5-3-9-20(24)16-26-28-25(29)23-14-13-19-8-2-4-11-22(19)27-23/h2-16H,17H2,1H3,(H,28,29)/b26-16+

InChI Key

HMDCVHROBGVFHY-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=NC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C=NNC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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